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Compound of Interest

Compound Name: (-)-Lariciresinol

Cat. No.: B1260115 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

naturally occurring lignan, (-)-Lariciresinol. The information presented herein is intended to

serve as a core reference for researchers engaged in the identification, characterization, and

development of this compound for potential therapeutic applications. This document details its

nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the

experimental protocols for data acquisition, and provides a visual representation of a typical

workflow for its isolation and analysis.

Spectroscopic Data
The structural elucidation of (-)-Lariciresinol is critically dependent on the interpretation of its

spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H

NMR, ¹³C NMR, and mass spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of (-)-
Lariciresinol. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling

constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for (-)-Lariciresinol in Acetone-d₆.
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

2 4.58 d 6.9

3 2.41 m

4 2.55 m

7a 3.99 dd 8.8, 6.2

7b 3.70 dd 8.8, 7.2

9a 3.55 m

9b 3.48 m

2' 6.84 d 1.8

5' 6.71 d 8.0

6' 6.69 dd 8.0, 1.8

2'' 6.84 d 1.8

5'' 6.71 d 8.0

6'' 6.69 dd 8.0, 1.8

3'-OCH₃ 3.82 s

3''-OCH₃ 3.82 s

Table 2: ¹³C NMR Spectroscopic Data for (-)-Lariciresinol in Acetone-d₆.
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Position Chemical Shift (δ, ppm)

1 134.1

2 83.1

3 54.1

4 43.6

7 73.1

9 61.1

1' 132.8

2' 110.1

3' 148.1

4' 145.9

5' 115.8

6' 119.3

1'' 132.8

2'' 110.1

3'' 148.1

4'' 145.9

5'' 115.8

6'' 119.3

3'-OCH₃ 56.4

3''-OCH₃ 56.4

Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and elemental

composition of (-)-Lariciresinol. The compound has a molecular formula of C₂₀H₂₄O₆ and a
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molecular weight of 360.4 g/mol .

Table 3: Mass Spectrometry Data for (-)-Lariciresinol.

Ionization Mode [M-H]⁻ (m/z)
Key Fragment Ion
(m/z)

Fragmentation

Negative 359 329 Loss of CH₂O (30 Da)

Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental

procedures. The following sections detail generalized protocols for the NMR and MS analysis

of lignans like (-)-Lariciresinol.

NMR Spectroscopy Protocol
Sample Preparation: A sample of approximately 5-10 mg of purified (-)-Lariciresinol is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., acetone-d₆, chloroform-d, or methanol-

d₄) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal

standard (δ 0.00 ppm).

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, typically

operating at a proton frequency of 400 MHz or higher.

¹H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard

pulse sequence. Key parameters include a spectral width of approximately 12-16 ppm, a

sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more), and

a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: One-dimensional carbon NMR spectra are acquired with proton

decoupling. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural

abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer

acquisition time are generally required. DEPT (Distortionless Enhancement by Polarization

Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
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2D NMR Acquisition: To aid in structural elucidation, various two-dimensional NMR

experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single

Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often

performed to establish proton-proton and proton-carbon correlations.

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate

software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase

correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry Protocol
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable

solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic

acid or ammonium acetate to promote ionization.

Instrumentation: Mass spectra are typically acquired using a mass spectrometer equipped

with an electrospray ionization (ESI) source coupled to a mass analyzer such as a

quadrupole, time-of-flight (TOF), or Orbitrap.

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or

through a liquid chromatography (LC) system. Data is acquired in both positive and negative

ionization modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule

[M-H]⁻, respectively.

Tandem MS (MS/MS): To obtain structural information, tandem mass spectrometry is

performed. The precursor ion of interest (e.g., m/z 359 for the deprotonated molecule) is

isolated and subjected to collision-induced dissociation (CID) to generate characteristic

fragment ions. The fragmentation pattern provides valuable insights into the compound's

structure.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the isolation and spectroscopic

identification of (-)-Lariciresinol from a plant source.
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Caption: Workflow for Isolation and Spectroscopic Identification.
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To cite this document: BenchChem. [Spectroscopic Profile of (-)-Lariciresinol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1260115#spectroscopic-data-of-lariciresinol-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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